Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1): A Technical Guide to Synthesis and Heterocyclic Derivatization
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1): A Technical Guide to Synthesis and Heterocyclic Derivatization
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols.
Executive Summary
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS Number: 649557-55-1) is a highly versatile β,δ-diketo ester (1,3-dicarbonyl compound) utilized extensively as a foundational building block in organic synthesis. Featuring a bis-electrophilic core flanked by an ethyl ester and a para-cyanophenyl group, this molecule is engineered for regioselective cyclocondensation reactions. It is primarily deployed in the pharmaceutical and agrochemical sectors to construct complex nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are critical scaffolds for kinase inhibitors and receptor antagonists[1].
Physicochemical Profiling
Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions, particularly concerning its solubility and enolization potential in various solvents.
| Property | Value |
| CAS Number | 649557-55-1 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol [1] |
| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N |
| Physical Form | Yellow to Brown Solid |
| Purity Standard | ≥95% – 97%, |
| Storage Conditions | Room temperature, inert atmosphere |
Upstream Synthesis: The Claisen Condensation Pathway
The core synthesis of 2,4-dioxobutanoates is classically achieved via the Claisen condensation of an acetophenone derivative with diethyl oxalate[2]. For this specific compound, the starting materials are 4-cyanoacetophenone and diethyl oxalate.
Mechanistic Causality
The reaction relies on the generation of a reactive enolate from 4-cyanoacetophenone. The choice of base is critical: Sodium ethoxide (NaOEt) is strictly preferred over sodium methoxide or hydroxide. Causality: Using an ethoxide base perfectly matches the ethyl ester leaving group of diethyl oxalate, entirely preventing transesterification side-reactions that would otherwise yield a mixture of methyl and ethyl esters[2].
Step-by-Step Protocol: Synthesis of CAS 649557-55-1
This protocol is designed as a self-validating system to ensure maximum yield and purity.
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Base Preparation: Suspend Sodium ethoxide (1.2 eq) in anhydrous ethanol (or THF) under a strict argon atmosphere.
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Enolate Generation: Add 4-cyanoacetophenone (1.0 eq) portion-wise at 0°C. Stir for 30 minutes.
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Self-Validation Check: The solution will undergo a distinct color change (typically turning deep yellow/orange), confirming the deprotonation of the alpha-protons and the formation of the enolate.
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Electrophilic Addition: Add diethyl oxalate (1.1 eq) dropwise while strictly maintaining the internal temperature below 10°C.
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Causality: Temperature control is paramount here to prevent the self-condensation (aldol addition) of the acetophenone enolate.
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Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours until LC-MS indicates complete consumption of the acetophenone.
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Quenching & Isolation: Pour the mixture into ice water and acidify with 1N HCl to pH 3.
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Causality: The product initially forms as a stable sodium enolate salt. Acidification protonates the enolate into the neutral 1,3-dicarbonyl compound, forcing it to precipitate out of the aqueous phase as a yellow/brown solid. Filter, wash with cold water, and dry under a vacuum.
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Claisen Condensation Pathway for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.
Downstream Derivatization: Knorr Pyrazole Synthesis
The most prominent application of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is its conversion into Ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS: 649557-56-2) via the Knorr pyrazole synthesis[3],[4].
Mechanistic Insights & Regioselectivity
The Knorr synthesis involves the acid-catalyzed or thermally driven condensation of a hydrazine derivative with the 1,3-dicarbonyl scaffold[4]. The success of this reaction hinges on controlling regioselectivity. Because the β-ketoester is unsymmetrical, it presents two distinct electrophilic centers (the C2 and C4 carbonyls). The initial nucleophilic attack by hydrazine typically occurs at the more electrophilic C4 ketone (adjacent to the electron-withdrawing cyanophenyl group), forming a hydrazone intermediate. Subsequent intramolecular cyclization onto the C2 carbonyl and dehydration yields the aromatic pyrazole[4].
Step-by-Step Protocol: Synthesis of CAS 649557-56-2
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Reagent Solubilization: Dissolve Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (or ethanol with a catalytic amount of AcOH).
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Hydrazine Addition: Cool the solution to 0°C and add Hydrazine hydrate (NH₂NH₂·H₂O, 1.1 eq) dropwise.
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Causality: Slow addition at low temperatures suppresses the formation of unwanted bis-hydrazone byproducts and controls the exothermic initial nucleophilic attack.
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Cyclodehydration: Heat the reaction mixture to reflux (80°C–100°C) for 2 to 3 hours.
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Causality: Thermal energy is required to drive the intramolecular cyclization and the subsequent elimination of water (-H₂O) to establish the stable, aromatic pyrazole ring.
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Workup & Validation: Cool the mixture to room temperature.
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Self-Validation Check: The progress of the cyclodehydration step is self-validating through the physical dissolution of the transient hydrazone intermediate, followed by the precipitation of the highly crystalline pyrazole product upon cooling. Filter the precipitate and recrystallize from ethanol.
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Knorr Pyrazole Cyclocondensation Mechanism.
References
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Sigma-Aldrich. ETHYL 4-(4-CYANOPHENYL)-2,4-DIOXOBUTANOATE - MilliporeSigma. Retrieved from:
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Sigma-Aldrich. Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Properties & Documents. Retrieved from:
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ChemicalBook. ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate synthesis. Retrieved from: 1[1]
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QiyueBio. cas:649557-56-2 | ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. Retrieved from: 3[3]
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BenchChem. Ethyl 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: Knorr Pyrazole Synthesis. Retrieved from: 4[4]
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BenchChem. Ethyl 2,4-dioxohexanoate | Research Chemical. Retrieved from: 2[2]

